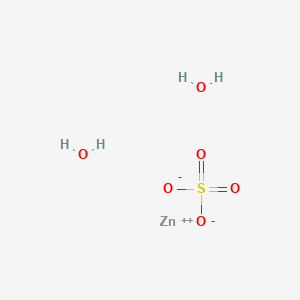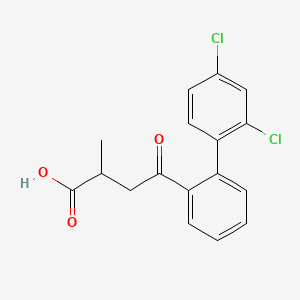
2-(4-carbamoyltriazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-carbamoyltriazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-carbamoyltriazol-1-yl)propanoic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by substitution with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I)-catalyzed conditions (CuAAC) to form the 1,2,3-triazole ring.
Functional Group Modification: The resulting triazole can be further functionalized to introduce the aminocarbonyl and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-carbamoyltriazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the aminocarbonyl group to an amine or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-(4-carbamoyltriazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Chemical Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Materials Science: The triazole moiety can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-carbamoyltriazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding or π-π interactions, which are crucial for binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.
4-Aminocarbonyl-1,2,3-triazole: A closely related compound with similar functional groups.
Propanoic Acid Derivatives: Compounds containing the propanoic acid moiety, which can exhibit similar reactivity and properties.
Uniqueness
2-(4-carbamoyltriazol-1-yl)propanoic acid is unique due to the combination of the triazole ring and the aminocarbonyl group, which provides a versatile platform for further functionalization and application in various fields.
Propriétés
Formule moléculaire |
C6H8N4O3 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
2-(4-carbamoyltriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H8N4O3/c1-3(6(12)13)10-2-4(5(7)11)8-9-10/h2-3H,1H3,(H2,7,11)(H,12,13) |
Clé InChI |
JRQDNNCASWZZEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1C=C(N=N1)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8677071.png)
![methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate](/img/structure/B8677072.png)
![(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE](/img/structure/B8677074.png)
![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)





